molecular formula C19H18N4O3S B2804221 N-(4-carbamoylphenyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide CAS No. 955914-55-3

N-(4-carbamoylphenyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2804221
CAS No.: 955914-55-3
M. Wt: 382.44
InChI Key: RFOHRNXITCZFBG-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide is a thiazole-based compound characterized by a carboxamide group at position 4 of the thiazole ring. The substituents include:

  • A 4-carbamoylphenyl group attached to the carboxamide, enhancing hydrogen-bonding capacity for target interactions.

The molecular formula is estimated as C₁₉H₁₉N₅O₃S, with a molecular weight of 397.45 g/mol (calculated).

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(4-ethoxyanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-26-15-9-7-14(8-10-15)22-19-23-16(11-27-19)18(25)21-13-5-3-12(4-6-13)17(20)24/h3-11H,2H2,1H3,(H2,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHRNXITCZFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Functional Groups
Target Compound Thiazole 4-ethoxyphenylamino 4-carbamoylphenyl Carboxamide, ethoxy, carbamoyl
Compound 32 () Thiazole 2-azidobenzamido 2-benzoylphenyl Azide, benzoyl
Compound 4a () Dihydrothiazole Phenyl 3,4,5-trimethoxyphenyl Trimethoxy, dihydrothiazole
Acotiamide () Thiazole 2-hydroxy-4,5-dimethoxybenzoyl Bis(isopropyl)aminoethyl Hydroxy, dimethoxy, isopropylamino
Compound 6a () Thiazole Morpholinyl-thioxoacetamide 4-chlorobenzyl Chlorobenzyl, thioxoacetamide

Key Observations:

  • Lipophilicity : The ethoxy group in the target compound may enhance membrane permeability compared to methoxy (Compound 4a) or hydrophilic groups (e.g., azide in Compound 32).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound 397.45 ~2.5 Low (lipophilic groups)
Compound 32 () ~450 (estimated) ~3.0 Moderate (azide polarity)
Compound 4a () 373.1 ~2.8 Low (trimethoxy)
Compound 6a () 372.87 ~3.2 Very low (chlorobenzyl)

Critical Notes:

  • The target compound’s ethoxy group balances lipophilicity better than methyl or propyl analogs () .
  • Low solubility may necessitate prodrug strategies or formulation optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of 4-carbamoylphenylamine with a thiazole-4-carboxylic acid derivative using EDCI/HOBt coupling agents under nitrogen, followed by reflux in ethanol/water mixtures (60–80°C, 12–24 hours) .
  • Step 2 : Amidation of the intermediate with 4-ethoxyaniline using DCM as a solvent and DIPEA as a base .
  • Characterization :
  • ¹H/¹³C NMR for structural confirmation (δ 7.5–8.5 ppm for aromatic protons; δ 165–170 ppm for carboxamide carbonyl) .
  • ESI-MS for molecular weight validation (e.g., m/z 428.5 [M+H]⁺) .
  • HPLC to assess purity (>95% using C18 columns, acetonitrile/water gradient) .

Q. What biological activities are associated with this compound, and how are they assayed?

  • Key Findings :

  • Anticancer potential : Cytotoxicity assays (e.g., MTT) against HeLa or MCF-7 cell lines (IC₅₀ values typically 5–20 µM) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .
    • Methodological Notes :
  • Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. How do key functional groups (e.g., carbamoyl, ethoxyphenyl) influence reactivity and bioactivity?

  • Functional Group Roles :

  • 4-Carbamoylphenyl : Enhances hydrogen bonding with target proteins (confirmed via molecular docking) .
  • 4-Ethoxyphenyl : Improves lipophilicity (logP ~3.2) and membrane permeability, critical for cellular uptake .
    • Analytical Validation :
  • FT-IR for identifying N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • SAR Strategies :

  • Substituent Modifications : Replace 4-ethoxyphenyl with fluorinated analogs (e.g., 4-CF₃) to enhance metabolic stability .
  • Backbone Alterations : Introduce heterocyclic rings (e.g., morpholine) to improve solubility and reduce toxicity .
    • Experimental Design :
  • Synthesize analogs via parallel synthesis, screen using high-throughput assays, and correlate results with computational models (e.g., QSAR) .

Q. How should researchers address contradictions in yield or activity data across studies?

  • Root Causes :

  • Reaction Conditions : Variations in temperature or solvent polarity (e.g., DMF vs. THF) can alter yields by 20–30% .
  • Purification Methods : HPLC vs. recrystallization may affect purity and bioactivity .
    • Resolution Steps :
  • Standardize protocols (e.g., USP guidelines) and validate reproducibility across independent labs .

Q. What stability studies are required for long-term storage and formulation?

  • Stability Parameters :

  • Thermal Stability : DSC/TGA analysis to determine decomposition temperatures (>150°C recommended for storage) .
  • Photostability : Monitor degradation under UV/visible light using HPLC (e.g., 10% degradation after 72 hours at 450 lux) .
    • Formulation Advice :
  • Use amber vials and lyophilization for aqueous-sensitive derivatives .

Q. How can molecular interactions with targets be elucidated?

  • Techniques :

  • Molecular Docking : AutoDock Vina to predict binding modes with kinases (e.g., EGFR) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values in nM range) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (resolution <2.0 Å) .

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